2,4-Dimethoxy-benzamidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

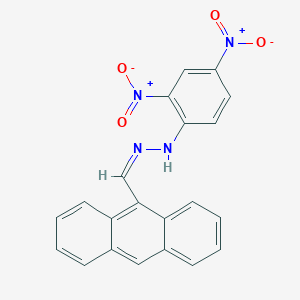

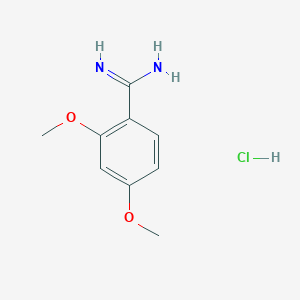

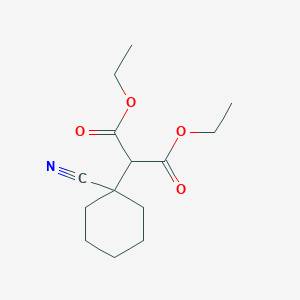

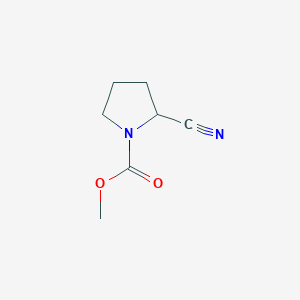

2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the CAS Number: 131947-81-4 . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a white solid .

Molecular Structure Analysis

The Inchi Code for 2,4-Dimethoxy-benzamidine hydrochloride is 1S/C9H12N2O2.ClH/c1-12-6-3-4-7 (9 (10)11)8 (5-6)13-2;/h3-5H,1-2H3, (H3,10,11);1H . The InChI key is XHFJFBDPLBHYHR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,4-Dimethoxy-benzamidine hydrochloride is a white solid . Its molecular weight is 216.67 and its molecular formula is C9H13ClN2O2 .Scientific Research Applications

Summary of the Application

Benzamidine hydrochloride is used in the synthesis of pyrimidines, which are known to have a range of pharmacological effects including anti-inflammatory activities .

Methods of Application or Experimental Procedures

The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .

Results or Outcomes

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

2. Antioxidant and Antibacterial Activities of Benzamides

Summary of the Application

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized using TEA as base and THF as solvent. 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Safety And Hazards

The safety data sheet for 2,4-Dimethoxy-benzamidine hydrochloride indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name |

2,4-dimethoxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJFBDPLBHYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624888 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-benzamidine hydrochloride | |

CAS RN |

131947-81-4 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)